8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(1-cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is an azabicycloalkane. It derives from a hydride of a tropane.
Scientific Research Applications
Crystal Structure Analysis
- Structural Characteristics: This compound shows a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. This structural configuration is essential for understanding its molecular interactions and potential applications in pharmacology and biochemistry (Zheng, Parkin, Dwoskin, & Crooks, 2004).
Synthesis and Derivatives
- Synthetic Methods: The compound and its derivatives can be synthesized using methods like [4+3] cycloaddition, showcasing its versatility in chemical synthesis (Barbosa, Maltha, Demuner, Ganen, & Silva, 2005).
- Derivative Creation: Derivatives of this compound have been synthesized and analyzed using NMR and IR spectroscopy, indicating its utility in creating novel chemical entities with potential pharmacological applications (Iriepa & Bellanato, 2011).
Molecular Conformation Studies
- Conformational Studies: Investigations into the conformation of similar compounds provide insights into their molecular behavior, which is crucial for drug design and understanding biological interactions (Iriepa, Madrid, Morreale, Gálvez, & Bellanato, 2003).
Application in Molecular Imaging
- PET Imaging: Derivatives of this compound have been used in positron emission tomography (PET) imaging as selective ligands, demonstrating its potential in diagnostic imaging and neuroscience research (Riss & Roesch, 2009).
Reductive Elimination Processes
- Chemical Transformations: The compound's derivatives have been involved in reductive elimination processes, highlighting its role in complex organic synthesis (Föhlisch & Kreiselmeier, 2001).
Biological Activity Studies
- Nematicidal Activity: Some derivatives have been tested for nematicidal activities, indicating potential agricultural applications (Xu, Yang, Wang, & Song, 2021).
properties
Product Name |
8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
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Molecular Formula |
C21H28FN5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H28FN5O/c22-16-8-6-15(7-9-16)21(28)12-18-10-11-19(13-21)26(18)14-20-23-24-25-27(20)17-4-2-1-3-5-17/h6-9,17-19,28H,1-5,10-14H2 |
InChI Key |
LWEURLAVRKTZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CN3C4CCC3CC(C4)(C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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